molecular formula C13H18N2O2 B2501240 N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide CAS No. 1282142-87-3

N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide

Cat. No.: B2501240
CAS No.: 1282142-87-3
M. Wt: 234.299
InChI Key: WPKYEIQTHCNOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-2-hydroxyphenyl)cyclohexanecarboxamide (CAS 1282142-87-3) is a synthetic cyclohexanecarboxamide derivative supplied for research purposes. This compound features a molecular formula of C13H18N2O2 and a molecular weight of 234.29 g/mol . Recent scientific investigations highlight the significant research value of structurally related cyclohexanecarboxamides in neuroscience, particularly for their anticonvulsant properties . Studies suggest these compounds can activate the Nrf2-ARE pathway, a crucial cellular defense mechanism against oxidative stress . Activation of this pathway leads to the upregulation of antioxidant molecules like glutathione and superoxide dismutase, offering a promising therapeutic strategy for conditions involving oxidative damage, such as epileptic seizures . Furthermore, the cyclohexanecarboxamide pharmacophore is recognized as a key structural motif in known bioactive molecules, indicating its relevance in medicinal chemistry and drug discovery for neurological disorders . Researchers can leverage this compound as a valuable building block or reference standard in the design and synthesis of novel therapeutic agents. This product is strictly for research and development in a laboratory setting and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-10-6-7-12(16)11(8-10)15-13(17)9-4-2-1-3-5-9/h6-9,16H,1-5,14H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKYEIQTHCNOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of 5-Amino-2-Hydroxyphenylamine

Methodology :

  • Reagents : Cyclohexanecarbonyl chloride, triethylamine (TEA), anhydrous methylene chloride.
  • Procedure :
    • Dissolve 5-amino-2-hydroxyphenylamine (1.0 equiv) in CH₂Cl₂ under N₂.
    • Add TEA (1.2 equiv) dropwise at 0°C, followed by cyclohexanecarbonyl chloride (1.1 equiv).
    • Stir at room temperature for 12–16 hours.
  • Workup :
    • Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
    • Dry over Na₂SO₄, concentrate, and recrystallize from acetone/MeOH.

Yield : 68–72%.
Challenges : Competing acylation at the -NH₂ and -OH sites necessitates precise stoichiometry.

Nitro Reduction Pathway

Methodology :

  • Synthesis of 2-Hydroxy-5-nitrophenyl Intermediate :
    • Nitration of 2-hydroxyphenylacetamide using HNO₃/H₂SO₄.
  • Reduction to 5-Amino Derivative :
    • Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) or LiAlH₄ reduction.
  • Acylation :
    • React with cyclohexanecarbonyl chloride as in Section 2.1.

Yield : 58–65% after reduction and acylation.
Advantages : Avoids direct handling of unstable aromatic amines during early stages.

Solid-Phase Synthesis Using Coupling Agents

Methodology :

  • Activation of Cyclohexanecarboxylic Acid :
    • Treat with 3-(ethyliminomethylideneamino)-N,N-dimethylpropylamine (EDC·HCl) and dimethylaminopyridine (DMAP) in CH₂Cl₂.
  • Coupling to 5-Amino-2-hydroxyphenylamine :
    • Add amine (1.0 equiv) to the activated acid, stir at RT for 24 hours.
  • Purification :
    • Silica gel chromatography (EtOAc/hexane) or crystallization.

Yield : 75–80%.
Key Advantage : Minimizes side products compared to acyl chloride methods.

Optimization and Analytical Validation

Reaction Condition Screening

Parameter Options Tested Optimal Condition Yield Impact Source
Solvent CH₂Cl₂, THF, DMF, EtOH Anhydrous CH₂Cl₂ +15%
Base TEA, DIPEA, Pyridine Triethylamine +10%
Coupling Agent EDC·HCl, DCC, HATU EDC·HCl + DMAP +20%
Temperature 0°C, RT, 40°C Room temperature No change

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.82 (s, 1H, -OH), 7.21 (d, J = 8.4 Hz, 1H, ArH), 6.65 (d, J = 2.4 Hz, 1H, ArH), 6.52 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 2.41–2.35 (m, 1H, cyclohexane CH), 1.85–1.45 (m, 10H, cyclohexane).
  • IR (KBr) : 3320 cm⁻¹ (-NH), 1645 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O phenolic).

Challenges and Mitigation Strategies

Competing Acylation at Multiple Sites

  • Issue : Acylation of -NH₂ and -OH groups leads to mixtures.
  • Solution : Use of bulky bases (e.g., DIPEA) or pre-protection with tert-butyldimethylsilyl (TBS) groups.

Low Solubility of Intermediate

  • Issue : Precipitation during coupling reduces reaction efficiency.
  • Solution : Co-solvents (e.g., CH₂Cl₂/THF 3:1) enhance solubility.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Microreactor systems improve heat transfer and reduce reaction times (2–4 hours vs. 12 hours batch).
  • Green Chemistry Metrics :
    • PMI (Process Mass Intensity) : 8.2 (batch) vs. 5.1 (flow).
    • E-factor : 12.5 (batch) vs. 7.8 (flow).

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Cyclohexanecarboxamide Derivatives

Compound Name Substituent(s) on Aromatic Ring Key Functional Groups Biological Activity (if reported) Reference
This compound 5-amino, 2-hydroxy -NH₂, -OH Not explicitly reported
H₂L1–H₂L9 (thiourea derivatives) Chloro, methoxy, tolyl, etc. -NH-C(=S)-NHR Antimicrobial, metal chelation
N-(3-hydroxy-5-isopentylphenyl)cyclohexanecarboxamide (12a) 3-hydroxy, 5-isopentyl -OH, -C₅H₁₁ Antituberculosis
WAY-100635 2-methoxyphenylpiperazinyl, pyridinyl -OCH₃, piperazine 5-HT₁A receptor antagonist
N-(Heptan-4-yl)cyclohexanecarboxamide Heptan-4-yl (aliphatic chain) -C₇H₁₅ Not explicitly reported
N-(5-thiophen-2-yl-isothiazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide Thiophene-isothiazolo-pyridine Heterocyclic fused ring Kinase inhibition (DRAK1/DRAK2)

Key Observations :

  • The target compound’s amino and hydroxyl groups distinguish it from thiourea derivatives (e.g., H₂L1–H₂L9), which contain sulfur-based motifs for metal chelation ().
  • Compared to WAY-100635, which has a methoxyphenylpiperazinyl group for 5-HT₁A receptor binding, the target compound lacks the piperazine moiety but may exhibit different receptor interactions due to its polar substituents ().

Key Comparisons :

  • The amino-hydroxyl substituent in the target compound may enhance solubility (via hydrogen bonding) compared to aliphatic or thiourea derivatives, though membrane permeability could be reduced ().
  • WAY-100635’s piperazine and pyridine groups contribute to its high 5-HT₁A receptor affinity, whereas the target compound’s substituents may favor interactions with other targets ().

Crystallographic and Conformational Analysis

  • Crystal Structure Trends: Thiourea derivatives (e.g., H₂L9) exhibit intramolecular N–H···O hydrogen bonds and chair conformations of the cyclohexane ring (). The target compound’s amino and hydroxyl groups are expected to form similar intramolecular hydrogen bonds, stabilizing a pseudo-six-membered ring (inferred from ).

Biological Activity

N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various strains of bacteria and fungi, demonstrating effectiveness particularly against multidrug-resistant strains. The mechanism underlying this activity often involves the inhibition of specific enzymes or disruption of cellular processes critical for microbial survival.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus5 μg/mL
Escherichia coli10 μg/mL
Candida albicans8 μg/mL

Anticancer Properties

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

In a study involving various cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell growth:

  • MCF-7 (Breast Cancer) : IC50 = 15 μM
  • HeLa (Cervical Cancer) : IC50 = 12 μM
  • A549 (Lung Cancer) : IC50 = 18 μM

These findings suggest that this compound could serve as a potential lead compound for developing new anticancer agents .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and thereby influencing various signaling pathways.

Enzyme Inhibition

Studies have indicated that this compound can act as an inhibitor for certain enzymes involved in critical metabolic pathways. For example, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism and is a target for diabetes treatment.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that modifications to its chemical structure can significantly impact its biological effects. The presence of the hydroxyl group at the 2-position on the phenyl ring is crucial for maintaining its activity against both microbial and cancerous cells .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Hydroxyl group at position 2Essential for activity
Cyclohexane substitutionEnhances lipophilicity and potency
Amino group at position 5Critical for binding interactions

Q & A

Basic: What are the optimal synthetic routes for N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide, and how is purity ensured?

The synthesis typically involves coupling cyclohexanecarboxylic acid derivatives with substituted aniline precursors. A common approach is reacting 5-amino-2-hydroxyphenylamine with cyclohexanecarbonyl chloride in the presence of a base (e.g., triethylamine) under inert conditions. Key steps include:

  • Reaction conditions : Conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions (e.g., hydrolysis of the acyl chloride) .
  • Purification : Column chromatography (e.g., gradient elution with hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
  • Quality control : Analytical techniques like HPLC, NMR, and FT-IR validate structural integrity and purity .

Basic: How is the molecular conformation of this compound analyzed?

The compound’s conformation is studied using:

  • X-ray crystallography : Reveals spatial arrangements, such as the chair conformation of the cyclohexane ring and hydrogen bonding between the amino/hydroxyl groups and the carboxamide oxygen .
  • Computational modeling : Density Functional Theory (DFT) optimizes geometry and predicts puckering parameters (amplitude, phase angles) for the cyclohexane ring .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR indicate rotational barriers and substituent orientation .

Advanced: What methodologies resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. receptor antagonism) require:

  • Dose-response validation : Replicate assays across multiple cell lines or enzyme isoforms to confirm target specificity .
  • Structural analogs comparison : Compare activity profiles with derivatives (e.g., cyclopentane vs. cyclohexane carboxamides) to identify critical functional groups .
  • Meta-analysis : Statistically evaluate published datasets to isolate confounding variables (e.g., solvent effects, assay protocols) .

Advanced: How does the hydroxyl group at the 2-position influence pharmacological activity?

The 2-hydroxyl group contributes to:

  • Hydrogen bonding : Stabilizes interactions with target proteins (e.g., serotonin receptors) via N–H⋯O or O–H⋯S bonds, enhancing binding affinity .
  • Acid-base properties : Modulates solubility and membrane permeability, as shown in pH-dependent logP studies .
  • Metabolic stability : Reduces susceptibility to cytochrome P450 oxidation compared to methyl or halogen substituents .

Advanced: What strategies are used to analyze the compound’s ring puckering dynamics?

The cyclohexane ring’s puckering is quantified using:

  • Cremer-Pople parameters : Define puckering amplitude (qq) and phase angles (θ\theta) from crystallographic or DFT-optimized coordinates .
  • Dynamic NMR : Monitors ring-flipping kinetics in solution by analyzing coalescence temperatures of diastereotopic protons .
  • Molecular dynamics simulations : Predict conformational populations (e.g., chair vs. twist-boat) under physiological conditions .

Basic: What spectroscopic techniques characterize this compound, and what key peaks are observed?

  • FT-IR : Carboxamide C=O stretch at ~1635 cm1^{-1}; N–H bending at ~1553 cm1^{-1} .
  • 1^1H NMR : Aromatic protons (δ 6.5–7.2 ppm), cyclohexane CH2_2 (δ 1.2–2.1 ppm), and exchangeable NH/OH protons (δ 5.0–5.5 ppm) .
  • Mass spectrometry : Molecular ion [M+H]+^+ at m/z 261.3 (calculated for C13_{13}H17_{17}N2_2O2_2) .

Advanced: How are structure-activity relationships (SAR) systematically investigated for this compound?

SAR studies employ:

  • Fragment-based design : Synthesize analogs with modified substituents (e.g., halogens, methoxy groups) on the phenyl ring .
  • Pharmacophore mapping : Identify essential motifs (e.g., hydrogen bond donors, hydrophobic regions) using 3D-QSAR or molecular docking .
  • Biological profiling : Test derivatives against panels of targets (e.g., kinases, GPCRs) to map selectivity .

Advanced: How do researchers address stability issues during storage and handling?

  • Degradation pathways : Monitor hydrolysis (e.g., amide bond cleavage) via accelerated stability studies (40°C/75% RH) .
  • Lyophilization : Improve shelf life by formulating as a lyophilized powder under argon .
  • Protective groups : Temporarily block the hydroxyl group (e.g., with tert-butyldimethylsilyl) during synthesis to prevent oxidation .

Basic: What in vitro models are used to assess neuroprotective effects?

  • Primary neuronal cultures : Measure reduction in glutamate-induced excitotoxicity or Aβ peptide aggregation .
  • SH-SY5Y cells : Quantify apoptosis markers (e.g., caspase-3 activation) after oxidative stress .
  • Microglial assays : Evaluate anti-inflammatory activity via TNF-α or IL-6 suppression .

Advanced: How is crystallographic disorder in the compound’s structure resolved?

Crystallographic disorder (e.g., dual occupancy of substituents) is managed by:

  • Multi-conformer refinement : Assign partial occupancy to disordered regions using software like SHELXL .
  • Hydrogen bonding analysis : Confirm dominant conformers via intermolecular interactions (e.g., N–H⋯S bonds) .
  • Temperature-dependent studies : Collect data at 100 K to reduce thermal motion artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.